molecular formula C13H17BO3 B1311416 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 380151-85-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B1311416
M. Wt: 232.09 g/mol
InChI Key: SLJMPQLPRHIAOM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the formula C12H17BO2. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.409 and a boiling point of 73 °C at 15 mmHg. The density of this compound is 0.912 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Characterization : The compounds synthesized using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde were characterized by spectroscopy methods like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These methods are crucial for confirming the structure of the synthesized compounds (Wu et al., 2021).

  • Crystal Structure and Vibrational Properties : Advanced techniques like X-ray diffraction and DFT calculations were employed to determine the molecular crystal structures and analyze their vibrational properties. This is significant for understanding the molecular conformation and stability of the synthesized compounds (Wu et al., 2021).

Application in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : A study demonstrated the use of derivatives of this compound in the detection of hydrogen peroxide vapor, a component of peroxide-based explosives. This application is vital in security and forensic science for explosive detection (Fu et al., 2016).

  • Enhanced Sensing Performance : Introducing functional groups into the compound's structure has shown to enhance its sensing performance for hydrogen peroxide vapor. This modification can lead to faster reaction times and lower detection limits, making it more efficient for explosive detection (Fu et al., 2016).

Biomedical Applications

  • Antifungal and Antibacterial Bioactivity : Derivatives of this compound have shown considerable antifungal activity against strains like Aspergillus niger and moderate antibacterial activity against Bacillus cereus. These properties make it a potential candidate for developing new antimicrobial agents (Irving et al., 2003).

  • Cytotoxicity and Cellular Uptake : Boronated phosphonium salts containing derivatives of this compound were evaluated for their cytotoxicities and boron uptake in cells. These studies are crucial for understanding the compound's potential in cancer therapy and drug delivery systems (Morrison et al., 2010).

Organic Electronics and Materials Science

  • Electron Transport Materials : The compound has been utilized in the synthesis of electron transport materials, highlighting its significance in the field of organic electronics and optoelectronic devices (Xiangdong et al., 2017).

  • Semiconducting Polymers : It serves as a precursor for the synthesis of high-performance semiconducting polymers. This application is integral to the development of advanced materials for electronic devices (Kawashima et al., 2013).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMPQLPRHIAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450516
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS RN

380151-85-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylphenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Citations

For This Compound
44
Citations
AM Irving, CM Vogels, LG Nikolcheva… - New Journal of …, 2003 - pubs.rsc.org
Novel N2B heterocycles (1–5) are formed from the reaction of ethylenediamine derivatives with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (2-HC(O)C6H4Bpin; pin = 1…
Number of citations: 77 pubs.rsc.org
X Li, V Hernandez, FL Rock, W Choi… - Journal of medicinal …, 2017 - ACS Publications
There is an urgent need to develop new and safer antitubercular agents that possess a novel mode of action. We synthesized and evaluated a novel series of 3-aminomethyl 4-halogen …
Number of citations: 127 pubs.acs.org
Z Chu, Q Xu, Q Zhu, X Ma, J Mo, G Lin, Y Zhao… - European Journal of …, 2021 - Elsevier
In this work, a series of structurally novel benzoxaborole derivatives were designed, synthesized and biologically evaluated as PDE4 inhibitors for battling atopic dermatitis (AD). Among …
Number of citations: 18 www.sciencedirect.com
WJ Legge, Y Shimadate, M Ghorbani… - Beilstein …, 2021 - beilstein-journals.org
Three cinnamate derivatives bearing a boronate pinacol ester group para, meta and ortho to the α, β-unsaturated ester group have been synthesized via a solventless, expedited Wittig …
Number of citations: 3 www.beilstein-journals.org
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron …, 2023 - Elsevier
A study on the effects of ligand steric bulk in the Pd-catalysed borylation of ortho-substituted aryl bromides and chlorides under mild conditions (25 – 80 C) is described. Catalysts …
Number of citations: 1 www.sciencedirect.com
PS Waghmare, S Chinnabattigalla… - The Journal of Organic …, 2023 - ACS Publications
Naphthyl ketones encompass a class of essential compounds of biological and industrial significance. The development of synthetic strategies to achieve naphthyl ketones in single-…
Number of citations: 4 pubs.acs.org
A Saini, S Kumar, R Raj, S Chowdhary, M Gendrot… - Bioorganic …, 2021 - Elsevier
A library of 1H-1,2,3-triazole-tethered 4-aminoquinoline-benzoxaborole hybrids as well as aryl substituted benzoxaborole analogues was synthesized and screened for their anti-…
Number of citations: 16 www.sciencedirect.com
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
I Stroia, ME Moisă, A Pop, B Legrand… - The Journal of …, 2023 - ACS Publications
Design of conformationally stable compounds with planar chirality is a topic of great interest mainly because of their potential applications as enantioselective ligands or other functional …
Number of citations: 3 pubs.acs.org
S Herzog, A Hinz, F Breher, J Podlech - Organic & Biomolecular …, 2022 - pubs.rsc.org
An air- and moisture-stable helical radical with seven six- and five-membered rings arranged alternately was synthesized by cyclizations in a suitably ortho,ortho′-substituted terphenyl …
Number of citations: 10 pubs.rsc.org

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